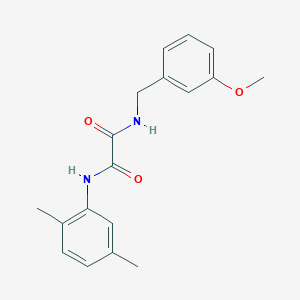

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Receptor Interaction Profiles of NBOMe Derivatives A study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared with their 2,5-dimethoxy-phenethylamine analogs and lysergic acid diethylamide (LSD) found that these compounds interact potently with serotonergic 5-HT2A, 5-HT2B, 5-HT2C receptors, indicating strong hallucinogenic effects similar to LSD. The N-2-methoxybenzyl substitution increased binding affinity at serotonergic and adrenergic receptors, suggesting potential research applications in studying serotonin receptor modulators (Rickli et al., 2015).

Light-Switchable Polymers Research on light-switchable polymers synthesized from cationic to zwitterionic forms explores their interactions with DNA and bacterial cells. Such polymers demonstrate the ability to condense and release DNA upon light irradiation, highlighting applications in drug delivery and antibacterial treatments (Sobolčiak et al., 2013).

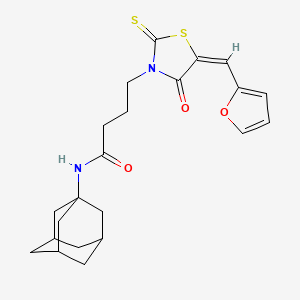

Intramolecular Hydrogen Bonding in Oxamide Derivatives A study investigating the structural and hydrogen bonding characteristics of oxamide derivatives through NMR and X-ray diffraction provides foundational knowledge on the chemical behavior and stability of oxamides. This is relevant for designing compounds with specific interaction profiles and stability properties (Martínez-Martínez et al., 1998).

Synthesis and Reactivity of Oxalamide-Based Compounds Research into the reactivity of oxalamide-based carbenes and their interactions with various substrates, including styrene and selenium, provides insights into the synthetic applications and potential reactivity of oxalamide derivatives. These findings are essential for understanding the chemical versatility and potential applications of oxalamide-based compounds in catalysis and organic synthesis (Braun et al., 2012).

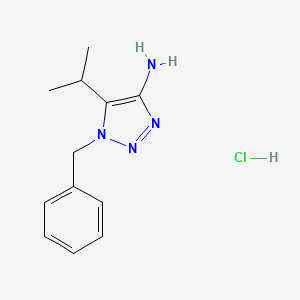

Copper-Catalyzed Reactions Involving Oxalic Diamides A study demonstrating the copper-catalyzed coupling of terminal alkynes with aryl halides using N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand underscores the role of oxalamides in facilitating metal-catalyzed cross-coupling reactions. This highlights potential applications in synthesizing complex organic molecules and pharmaceuticals (Chen et al., 2023).

properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-7-8-13(2)16(9-12)20-18(22)17(21)19-11-14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNCDSVALWVZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethylphenyl)-N2-(3-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2444280.png)

![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)